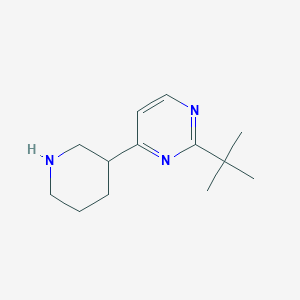

2-Tert-butyl-4-(piperidin-3-yl)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butyl-4-piperidin-3-ylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3/c1-13(2,3)12-15-8-6-11(16-12)10-5-4-7-14-9-10/h6,8,10,14H,4-5,7,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEEPHLVLUICVHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=CC(=N1)C2CCCNC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis Methodologies of 2 Tert Butyl 4 Piperidin 3 Yl Pyrimidine Analogs

Strategies for Pyrimidine (B1678525) Core Functionalization

The pyrimidine ring is an electron-deficient heterocycle, which dictates its reactivity. The carbon atoms at positions 2, 4, and 6 are electrophilic, making them susceptible to attack by nucleophiles, particularly when a leaving group is present. This inherent reactivity is exploited in various functionalization strategies.

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyrimidine chemistry. The reaction typically involves the displacement of a halide (e.g., chloro, bromo) or other suitable leaving group from an activated position on the pyrimidine ring by a nucleophile. For pyrimidine derivatives, the C4 and C6 positions are highly activated for SNAr, a preference that can be explained by the ability of the nitrogen atoms in the ring to stabilize the negative charge of the intermediate Meisenheimer complex. stackexchange.com

The general mechanism involves the addition of a nucleophile to the electron-deficient pyrimidine ring, forming a resonance-stabilized anionic intermediate, followed by the elimination of the leaving group to restore aromaticity. nih.gov The efficiency of these reactions allows for the introduction of a wide range of substituents. In the context of the target compound, this reaction is paramount for introducing the piperidinyl moiety. For instance, a 4-chloropyrimidine (B154816) derivative can be readily substituted by an amine, such as a piperidine (B6355638) derivative. nih.govnih.gov The reactivity order for leaving groups in SNAr reactions is typically F > Cl > Br > I. nih.gov

Research has demonstrated the efficacy of SNAr reactions on various chloro-substituted heterocyclic systems, including fused pyrimidines. These reactions often proceed in high yields under relatively mild conditions. nih.gov

| Starting Heterocycle | Amine Nucleophile | Conditions | Yield |

|---|---|---|---|

| 7-chloro-5-methyl- mdpi.comacs.orgnih.govtriazolo[1,5-a]pyrimidine | Piperidine | PEG 400, 120 °C, 5 min | 79% |

| 4-chloro-2-methyl-imidazo[1,5-a]pyrimidine-8-carbonitrile | Piperidine | PEG 400, 120 °C, 5 min | 87% |

| 8-chloro- mdpi.comacs.orgnih.govtriazolo[4,3-a]pyrazine | Pyrrolidine | PEG 400, 120 °C, 5 min | 99% |

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds and introducing aryl or heteroaryl substituents onto the pyrimidine core. d-nb.info This reaction typically involves the coupling of a halopyrimidine (or a pyrimidyl triflate/tosylate) with an organoboron compound, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. d-nb.infosemanticscholar.org

For polyhalogenated pyrimidines like 2,4-dichloropyrimidine, these couplings can be performed with high regioselectivity. The C4 position is generally more reactive than the C2 position in Suzuki couplings, allowing for sequential, site-selective functionalization. researchgate.netmdpi.com This difference in reactivity enables the synthesis of mono-arylated products at the C4 position, which can then undergo further reactions. researchgate.net Microwave irradiation has been shown to accelerate these reactions, providing a rapid and efficient route to 4-substituted pyrimidines. d-nb.infomdpi.com

| Pyrimidine Substrate | Boronic Acid | Catalyst/Base/Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2,4-dichloropyrimidine | Phenylboronic acid | Pd(PPh3)4 / Na2CO3 / Toluene/H2O | 80 °C, 2 h | 92% (C4-substitution) | mdpi.com |

| 4,6-dichloro-5-phenylpyrimidine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 / K2CO3 / Dioxane | 80 °C, 12 h | 85% | researchgate.net |

| 2,4,5,6-tetrachloropyrimidine | Phenylboronic acid (1.0 equiv.) | Pd(PPh3)2Cl2 / K2CO3 / Dioxane/H2O | 60 °C, 2 h | 97% (C6-substitution) | researchgate.net |

Instead of functionalizing a pre-existing ring, the pyrimidine core can be constructed from acyclic precursors via cycloaddition reactions. These methods offer a high degree of flexibility in introducing substituents at various positions from the outset. Various cycloaddition strategies, including [2+2+2], [3+3], [4+2], and other multicomponent reactions, have been developed. mdpi.com

One notable method is the niobium pentachloride (NbCl₅)-mediated intermolecular cycloaddition of alkynes with nitriles, which produces substituted pyrimidines with high chemo- and regioselectivity. acs.org Another approach involves the condensation of β-dicarbonyl compounds with amidines, a classic and widely used method for forming 2-substituted pyrimidines. wikipedia.org More modern, metal-free, three-component tandem reactions using simple starting materials like ketones, ammonium (B1175870) acetate, and N,N-dimethylformamide dimethyl acetal (B89532) have also been reported, offering a practical and environmentally friendly route to a broad range of substituted pyrimidines. acs.orgacs.org

Incorporation of Piperidine and Tert-Butyl Moieties

The introduction of the specific side chains—the piperidine ring at the C4 position and the tert-butyl group at the C2 position—requires targeted synthetic steps.

The most direct method for introducing the piperidine ring onto the C4 position of the pyrimidine core is through the SNAr reaction discussed previously (Section 2.1.1). A precursor such as 2-tert-butyl-4-chloropyrimidine (B170276) would serve as the electrophile. The nucleophile would be 3-aminopiperidine or a suitable derivative. nih.govnih.gov

The synthesis of the piperidine ring itself can be achieved through various methods, including the hydrogenation or reduction of corresponding pyridine (B92270) precursors. nih.govorganic-chemistry.org For instance, the reduction of a substituted pyridine can yield the desired piperidine, although controlling the stereochemistry can be a challenge. organic-chemistry.org Other advanced methods include intramolecular cyclization of functionalized alkenes or intermolecular annulation processes. nih.gov

In syntheses involving multifunctional molecules like 3-aminopiperidine, protecting groups are essential to prevent unwanted side reactions. The secondary amine of the piperidine ring and the primary amine at the 3-position have different nucleophilicities, but protection is often necessary to ensure that the desired reaction occurs selectively. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under acidic conditions. chemicalbook.com

A typical synthetic sequence would involve reacting a 4-chloropyrimidine derivative with N-Boc-3-aminopiperidine. The Boc group ensures that only the piperidine ring nitrogen acts as the nucleophile in the SNAr reaction. Alternatively, if the piperidine ring is to be attached via its nitrogen at position 1, a substrate like tert-butyl 3-aminopiperidine-1-carboxylate would be used, where the exocyclic amine performs the nucleophilic attack. chemicalbook.comnih.gov The synthesis of these protected intermediates, such as N-Boc-3-piperidone from 3-hydroxypyridine, has been well-documented. google.com Following the successful coupling to the pyrimidine core, the Boc group is removed in a final deprotection step, typically using an acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the final product.

Strategies for Tert-Butyl Group Introduction

The introduction of a tert-butyl group onto the pyrimidine ring is a key synthetic step that significantly influences the properties of the final molecule. This bulky alkyl group can be incorporated through various strategies, often early in the synthetic sequence.

One common approach involves the use of a precursor that already contains the tert-butyl moiety. For instance, the synthesis can commence with a tert-butyl-substituted amidine which is then cyclized to form the pyrimidine ring. nih.gov This de novo synthesis strategy allows for the direct installation of the 2-tert-butyl group. nih.gov

Alternatively, the tert-butyl group can be introduced onto a pre-formed pyrimidine core. This can be achieved through metal-catalyzed cross-coupling reactions, although this may present challenges on complex azine structures. nih.gov Another method involves the reaction of a suitable pyrimidine precursor with a tert-butylating agent. For example, the use of sodium tert-butoxide can be employed to form tert-butyl ethers of phenols, a reaction that could be adapted for the pyrimidine system. agroipm.cn

| Strategy | Description | Key Reagents/Conditions | Reference |

| De Novo Synthesis | Cyclization of a tert-butyl-containing amidine to form the pyrimidine ring. | Tert-butyl amidine, cyclization reagents | nih.gov |

| Cross-Coupling | Metal-catalyzed reaction to attach a tert-butyl group to the pyrimidine core. | (Pseudo)halide precursor, tert-butylating agent, metal catalyst | nih.gov |

| Nucleophilic Substitution | Reaction of a pyrimidine with a tert-butylating agent. | Sodium tert-butoxide | agroipm.cn |

Multi-Step Synthesis Approaches and Reaction Conditions

The construction of complex molecules like 2-tert-butyl-4-(piperidin-3-yl)pyrimidine analogs necessitates a multi-step approach, often involving the sequential modification of the pyrimidine and piperidine rings, along with the strategic use of protecting groups.

The pyrimidine core serves as a versatile scaffold that can be functionalized in a stepwise manner to introduce various substituents. A common strategy involves the initial synthesis of a halogenated pyrimidine, which can then undergo further reactions. For example, a 2-substituted-4-chloropyrimidine can be prepared and subsequently reacted with a piperidine derivative.

A deconstruction-reconstruction strategy offers an alternative approach to diversify the pyrimidine core. nih.gov In this method, a complex pyrimidine is converted into an iminoenamine, which can then be used in de novo heterocycle synthesis to generate a variety of substituted pyrimidine analogs. nih.gov This allows for late-stage diversification, which is particularly useful in structure-activity relationship (SAR) studies. nih.gov

The piperidine moiety offers multiple sites for derivatization, allowing for the introduction of a wide range of functional groups to modulate the pharmacological properties of the molecule. The nitrogen atom of the piperidine ring is a common site for modification. For instance, after coupling the piperidine ring to the pyrimidine core, the piperidine nitrogen can be functionalized through reactions such as acylation or alkylation.

The carbon atoms of the piperidine ring can also be functionalized. For example, a synthesis may start with a pre-functionalized piperidine derivative, such as piperidin-4-ylmethanol. researchgate.netresearchgate.net This starting material can then undergo a series of reactions, including protection of the piperidine nitrogen, oxidation of the alcohol to an aldehyde, and subsequent transformations. researchgate.net

| Reaction Type | Description | Example Reagents | Reference |

| N-Acylation | Introduction of an acyl group onto the piperidine nitrogen. | Boc anhydride | researchgate.net |

| N-Alkylation | Introduction of an alkyl group onto the piperidine nitrogen. | Aliphatic amines | nih.gov |

| C-Oxidation | Oxidation of a hydroxymethyl group on the piperidine ring to a formyl group. | PCC | researchgate.net |

The use of protecting groups is essential in the synthesis of complex molecules like this compound analogs to prevent unwanted side reactions. jocpr.com Protecting groups are temporarily attached to reactive functional groups, such as amines and hydroxyls, to allow for selective transformations at other sites in the molecule. jocpr.com

A crucial aspect of protecting group strategy is orthogonality, which allows for the selective removal of one protecting group in the presence of others. agroipm.cn Common protecting groups for the piperidine nitrogen include the tert-butoxycarbonyl (Boc) group, which is stable under many reaction conditions but can be removed with acid. researchgate.net For hydroxyl groups, silyl (B83357) ethers like tert-butyldimethylsilyl (TBS) are frequently used. synarchive.com The choice of protecting group depends on its stability to the planned reaction conditions and the ease of its removal. jocpr.comuchicago.edu

| Protecting Group | Functional Group Protected | Common Deprotection Conditions | Reference |

| tert-Butoxycarbonyl (Boc) | Amine | Acid (e.g., TFA) | researchgate.net |

| Benzyl (B1604629) (Bn) | Alcohol, Amine | Hydrogenolysis (H₂, Pd/C) | synarchive.com |

| tert-Butyldimethylsilyl (TBS) | Alcohol | Fluoride source (e.g., TBAF) | synarchive.com |

| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Amine | Mild base (e.g., piperidine) | uchicago.edu |

Structure Activity Relationship Sar Studies of Pyrimidine Piperidine Derivatives

Impact of Substituents on the Pyrimidine (B1678525) Ring

The pyrimidine core serves as a crucial scaffold for engaging with biological targets, and its substitution pattern is a key determinant of inhibitory activity. nih.gov

The C-2 position of the pyrimidine ring is a critical site for modification, where the introduction of bulky, lipophilic groups can significantly enhance binding affinity and selectivity. The tert-butyl group, in particular, has been shown to be a critical binding element in some kinase inhibitors by occupying a specific lipophilic domain within the kinase that is exposed upon the rearrangement of the activation loop. nih.gov

In the development of pyrido[2,3-d]pyrimidine (B1209978) tyrosine kinase inhibitors, a 1-[2-amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea was identified as a broadly active inhibitor against several tyrosine kinases, including PDGFr, FGFr, EGFr, and c-src, with IC50 values in the sub-micromolar range. nih.gov This highlights the compatibility of the tert-butyl moiety within the binding sites of these enzymes.

However, the effect of a tert-butyl group is highly context-dependent. In a series of N-trisubstituted pyrimidine derivatives targeting the RET kinase, replacing a smaller methyl group with a tert-butyl moiety resulted in a significant loss of activity. nih.gov This suggests that while a bulky group can be beneficial, it can also lead to steric clashes with nearby amino acid residues if the binding pocket cannot accommodate it. For instance, in some designs, a bulky tert-butyl group could clash with residues like Val738, leading to decreased activity. nih.gov

The table below illustrates the impact of the C-2 substituent on inhibitor potency from a study on pyrido[2,3-d]pyrimidine derivatives. nih.gov

| Compound ID | C-2 Substituent | FGFr IC50 (µM) | PDGFr IC50 (µM) |

| 4b | Amino | 0.13 | 1.11 |

| 6c | [4-(diethylamino)butyl]amino | Enhanced Potency | 0.3 (Cell Proliferation) |

This table demonstrates how modifications at the C-2 position, in conjunction with a tert-butylurea (B72671) at another position, can modulate potency.

The C-4 position of the pyrimidine ring is frequently substituted with amine-containing heterocycles, such as piperidine (B6355638), to engage in key interactions with the target protein. The piperidin-3-yl moiety, containing a basic nitrogen atom, is particularly effective for forming hydrogen bonds or salt bridges with acidic residues in an enzyme's active site.

In the design of renin inhibitors based on an N-(piperidin-3-yl)pyrimidine-5-carboxamide scaffold, the introduction of the basic amine of the piperidine ring was essential for interaction with the two aspartic acid residues in the catalytic site. researchgate.net This strategic placement led to a remarkable 65,000-fold enhancement in inhibitory activity compared to the parent compound lacking this feature. researchgate.net

Similarly, in the development of inhibitors for protein kinase B (PKB/Akt), a 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine scaffold proved to be highly effective. nih.govacs.org The piperidine moiety at the C-4 position of the pyrrolo[2,3-d]pyrimidine core was crucial for achieving potent and selective inhibition. nih.govacs.org In another example, 2-arylamino-4-(piperidin-4-yloxy)pyrimidines were designed as potent EGFR inhibitors, where the piperidine at C-4 replaced a commonly used aminophenoxyl group to modulate activity and selectivity. nih.gov

Modification at the C-5 position of the pyrimidine ring offers another avenue to fine-tune the biological profile of inhibitors. The introduction of various substituents at this position can modulate potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

In the context of 2,4,5-trisubstituted pyrimidines as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), linking various aryl groups to the C-5 position significantly influenced antiviral activity against mutant strains. frontiersin.org For instance, replacing a phenyl substituent with a thienyl or furyl group improved the compound's activity. frontiersin.org

The following table summarizes the effect of C-5 substitution on the anti-HIV-1 activity of a series of 2,4,5-trisubstituted pyrimidines. frontiersin.org

| Compound Series | C-5 Substituent (Ar) | Activity vs. RES056 (EC50, nM) |

| 15a-c | Phenyl | 427-590 |

| 11a-c | 2-Thienyl | 103-134 |

| 12a-c | 3-Thienyl | 209-415 |

| 14a-c | 3-Furyl | 108-172 |

This table shows that aryl substituents at the C-5 position significantly alter the inhibitory potency against a resistant HIV-1 strain.

SAR of the Piperidine Ring and its Attachments

The piperidine moiety is not merely a linker but an active component of the pharmacophore, where its stereochemistry, substituents, and the nature of its attachment to the core scaffold are all critical for optimal target engagement.

Stereochemistry is a fundamental aspect of drug design, as enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles due to their three-dimensional arrangement. researchgate.netnih.gov For piperidine-containing inhibitors, the specific stereoconfiguration of the piperidine ring is often crucial for achieving high potency and selectivity.

The (3S,5R) configuration of a disubstituted piperidine ring has been identified as a key feature in several potent enzyme inhibitors. In the development of renin inhibitors, a series of (3S,5R)-5-(2,2-dimethyl-5-oxo-4-phenylpiperazin-1-yl)piperidine-3-carboxamides were synthesized and optimized. nih.gov The defined (3S,5R) stereochemistry was integral to achieving high renin inhibitory activity and favorable oral exposure. nih.govnih.gov Further design efforts based on X-ray crystal structure analysis led to the identification of (3S,5R)-5-[4-(2-chlorophenyl)-2,2-dimethyl-5-oxopiperazin-1-yl]piperidine-3-carboxamides as potent renin inhibitors, reinforcing the importance of this specific stereoisomer for optimal binding.

The linker connecting the piperidine ring to other parts of a molecule, as well as substituents on the piperidine ring itself, play a pivotal role in optimizing target engagement and pharmacokinetic properties. rsc.orgrsc.org The length, rigidity, and chemical nature of the linker can influence the molecule's ability to adopt the correct conformation for binding and can affect properties like solubility and metabolic stability. nih.govrsc.orgmdpi.com

In the development of protein kinase B (PKB) inhibitors, the linker between a pyrrolo[2,3-d]pyrimidine core and a lipophilic group attached to a piperidine ring was systematically varied. nih.govacs.org Initial compounds with a 4-benzyl-4-aminopiperidine moiety showed rapid in vivo metabolism. nih.govacs.org Replacing the benzyl (B1604629) linker with a carboxamide group, resulting in 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, led to potent inhibitors with significantly improved oral bioavailability. nih.govacs.org

Similarly, studies on adenosine (B11128) A2A receptor inverse agonists showed that modifying the linker between a thiazolo[5,4-d]pyrimidine (B3050601) core and a piperazine (B1678402)/piperidine ring dramatically affected binding affinity. Shifting the piperazine residue away from the core by introducing an ethylamino linker generally led to improved binding affinity.

The table below presents data on the optimization of the piperidine linker in a series of PKB inhibitors. acs.org

| Compound ID | Linker/Substituent on Piperidine | PKBβ IC50 (nM) | Oral Bioavailability (F%) in Mice |

| 2 | 4-(4-chlorobenzyl)-4-amino | 25 | 1 |

| 10 | 4-(4-tert-butylbenzyl)-4-amino | 10 | 1 |

| 21 | 4-amino-4-(4-chlorophenyl)carboxamide | 30 | 38 |

This table illustrates how changing the linker from a benzyl group to a carboxamide group dramatically improved the oral bioavailability of the inhibitors while maintaining potency.

Influence of Piperidine Nitrogen Substitution (e.g., N-protection, N-alkylation)

The nitrogen atom of the piperidine ring is a key site for modification, and its substitution pattern has a profound impact on the biological activity of pyrimidine-piperidine derivatives. The use of protecting groups or the introduction of various alkyl or aryl substituents can significantly alter the compound's interaction with its biological target.

N-alkylation or N-arylation can enhance the biological activity of some pyrimidine derivatives. For instance, in a study on 2-benzylthiopyrimidine derivatives, N-alkylation/arylation was found to enhance the antibacterial effect of some compounds. While the parent compounds showed no minimum inhibitory concentration (MIC) on E. coli or S. aureus, certain N-alkylated derivatives demonstrated MIC on S. aureus and one N-arylated derivative showed an MIC on E. coli researchgate.net. This suggests that the substituent on the piperidine nitrogen can play a crucial role in the molecule's ability to interact with its target.

In the context of more complex systems, such as pyrido[3,2-d]pyrimidines, modifications on a piperidine or piperazine ring attached to the core structure have been shown to be critical for activity. For example, in a series of novel PI3K/mTOR inhibitors, the introduction of a cyclopropylmethyl group on the piperidine nitrogen led to a compound with an IC50 of 3 nM against PI3Kα mdpi.com. This highlights the importance of the size and nature of the substituent on the piperidine nitrogen for achieving high potency.

The following table illustrates the effect of N-substitution on the activity of a series of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidine (B1256433) derivatives as PI3K inhibitors mdpi.com.

| Compound | N-Substituent | IC50 PI3Kα (nM) |

| 11 | Cyclopropylamine | 10 |

| 32 | Methylated hydroxyloxime | 3 |

| 5 | Unsubstituted | >1000 |

| 19 | - | 100 |

| 21 | - | 100 |

This table is interactive. You can sort and filter the data.

These findings underscore that the piperidine nitrogen is a critical handle for modulating the biological activity of pyrimidine-piperidine derivatives. The choice of substituent, from simple alkyl groups to more complex moieties, can significantly influence potency and selectivity, likely by affecting the molecule's conformation, basicity, and ability to form key interactions within the target's binding site.

Modifications to Remote Parts of the Molecule and their SAR Implications

Beyond the immediate core, modifications to more distant parts of the 2-tert-butyl-4-(piperidin-3-yl)pyrimidine scaffold, such as the introduction of aryl or heteroaryl groups, play a significant role in defining the molecule's activity and selectivity profile.

The introduction of aryl or heteroaryl groups can profoundly influence the pharmacological properties of pyrimidine derivatives. These groups can engage in various interactions with the biological target, including hydrophobic, pi-stacking, and hydrogen bonding interactions, which can enhance binding affinity and selectivity.

For example, in a series of 2,4,6-trisubstituted pyrimidines, the nature of the aryl substituent had a significant impact on antibacterial activity. Compounds with certain substitutions on the phenyl ring showed significant activity against Bacillus pumilus and Escherichia coli wjarr.com. Similarly, in a series of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines designed as tubulin polymerization inhibitors, the substitution pattern on the 3-aryl ring was critical for antiproliferative activity. Both electron-donating and electron-withdrawing groups on the B-ring of phenylboronic acids were well-tolerated, leading to a wide variety of active compounds nih.gov.

The selectivity of compounds can also be fine-tuned by the introduction of specific aryl or heteroaryl moieties. In a study of 2-amino-4,6-diarylpyrimidine-5-carbonitriles as A1 adenosine receptor (A1AR) antagonists, the nature of the aromatic residues at positions R4 and R6 of the pyrimidine core significantly influenced the selectivity profile nih.gov. The strategic placement of these groups can help to optimize interactions with the target receptor while minimizing off-target effects.

The following table summarizes the effect of different aryl substitutions on the antiproliferative activity of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines against the HeLa cell line nih.gov.

| Compound | 3-Aryl Substituent | IC50 HeLa (μM) |

| 9l | 4-Fluorophenyl | 0.028 |

| 9m | 4-Chlorophenyl | 0.035 |

| 9n | 4-Cyanophenyl | 0.041 |

| 9p | 3,4,5-Trimethoxyphenyl | 0.015 |

This table is interactive. You can sort and filter the data.

The optimization of pyrimidine-piperidine derivatives for improved target binding and functional modulation is a key objective in drug discovery. This often involves an iterative process of design, synthesis, and biological evaluation to identify compounds with the desired pharmacological profile.

In the development of dipeptidyl peptidase-4 (DPP4) inhibitors, a series of azolopyrimidines were synthesized and their SAR was explored. These studies led to the identification of potent and selective inhibitors for the treatment of type 2 diabetes scilit.com. Similarly, thieno[2,3-d]pyrimidines have been identified as a core scaffold for B-Raf inhibitors, and their optimization has led to the discovery of potent compounds for oncology applications nih.gov.

The functional activity of these compounds can also be modulated through structural modifications. For instance, in the development of A1AR antagonists, a large library of 2-amino-4,6-disubstituted-pyrimidine derivatives was synthesized and evaluated. This comprehensive exploration of the chemical space allowed for the identification of key structural features that govern the antagonist activity of these compounds nih.gov.

The following table shows the inhibitory activity of a series of thieno[2,3-d]pyrimidine (B153573) derivatives against B-Raf nih.gov.

| Compound | R1 Substituent | R2 Substituent | B-Raf IC50 (μM) |

| 4 | H | H | 1.3 |

| 5 | Me | H | 0.25 |

| 6 | Et | H | 0.12 |

| 7 | i-Pr | H | 0.08 |

This table is interactive. You can sort and filter the data.

Lipophilicity is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. In SAR studies of pyrimidine-piperidine derivatives, careful consideration of lipophilicity is essential for developing compounds with good drug-like properties.

The lipophilicity of pyrimidine derivatives can be modulated by the introduction of different substituents. In a study of thiazolo[3,2-a]pyrimidine derivatives, the relationship between the compounds' structure and their lipophilicity was investigated. This information is valuable for designing compounds with optimal pharmacokinetic properties scielo.br. In another study on P-glycoprotein (P-gp) ligands, a series of alkyloxyquinoline derivatives were developed to evaluate the relationship between P-gp potency and lipophilicity, showing a satisfactory correlation nih.gov.

Computational methods are often used to predict the lipophilicity of compounds, but experimental determination is also crucial. A study on betulin (B1666924) triazole derivatives with an attached 1,4-quinone moiety determined the lipophilicity using both thin-layer chromatography and computational methods. The results showed a relationship between the structure and the lipophilicity of the compounds, which in turn correlated with their predicted pharmacokinetic properties nih.gov.

The following table shows the experimentally determined and calculated lipophilicity (logP) of a series of thiazolo[3,2-a]pyrimidine derivatives scielo.br.

| Compound | Substituent | Experimental logP | Calculated logP |

| 1a | H | 2.15 | 2.30 |

| 1b | CH3 | 2.55 | 2.65 |

| 1c | Cl | 2.85 | 2.90 |

| 1d | OCH3 | 2.10 | 2.25 |

This table is interactive. You can sort and filter the data.

By carefully balancing potency and lipophilicity, it is possible to develop pyrimidine-piperidine derivatives with an optimized pharmacological profile, increasing the likelihood of their success as therapeutic agents.

Molecular Mechanisms of Action and Target Engagement

Ligand-Target Binding Interactions

The affinity and specificity of 2-Tert-butyl-4-(piperidin-3-yl)pyrimidine for its biological target are determined by a combination of non-covalent interactions within the binding pocket. These interactions, while individually weak, collectively contribute to a stable ligand-target complex.

Hydrogen Bonding Networks within Binding Pockets

Hydrogen bonds are critical directional interactions that contribute significantly to the binding of ligands to their protein targets. For pyrimidine (B1678525) derivatives, the nitrogen atoms within the pyrimidine ring and functional groups on substituents can act as hydrogen bond acceptors, while amine or hydroxyl groups on the piperidine (B6355638) moiety can serve as hydrogen bond donors. The formation of a network of hydrogen bonds with amino acid residues such as glutamic acid, asparagine, and serine in a binding pocket can anchor the ligand in a specific orientation, enhancing its binding affinity.

Hydrophobic Interactions and Lipophilic Pockets

The tert-butyl group of this compound is a prominent lipophilic feature. This bulky, nonpolar group favors interaction with hydrophobic pockets within a protein's binding site. These pockets are typically lined with amino acid residues that have nonpolar side chains, such as phenylalanine, valine, and tyrosine. The displacement of ordered water molecules from these lipophilic pockets upon ligand binding results in a favorable increase in entropy, which is a significant driving force for the binding event.

Role of Specific Amino Acid Residues in Target Recognition

The precise recognition of this compound by its target protein is dictated by the spatial arrangement and chemical nature of specific amino acid residues. For instance, aromatic residues like phenylalanine can engage in π-π stacking interactions with the pyrimidine ring. Charged residues such as aspartic acid or arginine can form electrostatic interactions or salt bridges with charged moieties on the ligand. The unique constellation of these interacting residues within the binding site determines the selectivity of the compound for its target.

Allosteric Modulation Mechanisms

Allosteric modulation occurs when a ligand binds to a site on a protein that is topographically distinct from the primary (orthosteric) binding site, leading to a conformational change that alters the protein's activity. While specific allosteric modulation by this compound has not been definitively characterized in publicly available literature, pyrimidine-containing molecules have been shown to act as allosteric modulators of various receptors. Such modulation can either enhance (positive allosteric modulation) or diminish (negative allosteric modulation) the effect of the endogenous ligand.

Inhibition of Enzyme Catalysis

Many therapeutic agents function by inhibiting the catalytic activity of enzymes. Pyrimidine derivatives have been identified as inhibitors of various enzymes, including kinases and metabolic enzymes. The inhibition can be competitive, non-competitive, or uncompetitive, depending on whether the inhibitor binds to the active site, an allosteric site, or the enzyme-substrate complex, respectively. The binding of this compound to an enzyme's active site could block the access of the natural substrate, thereby inhibiting the catalytic reaction. Alternatively, binding to an allosteric site could induce a conformational change that renders the active site non-functional.

Receptor Activation or Antagonism at a Molecular Level

The interaction of this compound with a receptor can lead to either its activation (agonism) or inactivation (antagonism). An agonist binds to the receptor and stabilizes a conformation that triggers a downstream signaling cascade. In contrast, an antagonist binds to the receptor but does not induce the conformational change necessary for activation, thereby blocking the action of the endogenous agonist. The specific conformational changes induced by the binding of this compound would determine whether it acts as a receptor agonist or antagonist.

Modulation of Cellular Signaling Pathways

The specific molecular mechanisms of action and the direct protein targets of This compound have not been extensively elucidated in publicly available scientific literature. However, based on the well-documented activities of structurally related pyrimidine derivatives, it is possible to infer potential cellular signaling pathways that this compound may modulate. The pyrimidine scaffold is a common feature in a multitude of biologically active molecules, many of which are known to function as inhibitors of key enzymes within cellular signaling cascades, particularly protein kinases.

The general structure of This compound , featuring a substituted pyrimidine ring, is a recognized pharmacophore that can interact with the ATP-binding pocket of various kinases. nih.gov The diversity of substituents on the pyrimidine core allows for specificity towards different kinase families, thereby influencing a wide range of cellular processes.

Given the structural motifs present in This compound , several major signaling pathways could potentially be affected:

PI3K/Akt Signaling Pathway: A number of substituted pyrimidines have been identified as potent inhibitors of phosphoinositide 3-kinases (PI3Ks) and the downstream protein kinase B (Akt). nih.govmdpi.com This pathway is crucial for regulating cell survival, proliferation, and metabolism. Inhibition of PI3K/Akt signaling is a key mechanism for several anti-cancer agents. The presence of the piperidine moiety in the target compound is a feature found in some known Akt inhibitors.

KRAS Signaling Pathway: Recent research has focused on developing inhibitors for mutated KRAS proteins, which are drivers in many cancers. Some novel KRAS-G12D inhibitors incorporate a 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine core, which shares structural similarities with the piperidinyl-pyrimidine scaffold. mdpi.com These inhibitors function by binding to a specific pocket on the KRAS protein, thereby modulating its activity.

Receptor Tyrosine Kinase (RTK) Pathways: Pyrimidine derivatives are well-established as inhibitors of various receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). mdpi.com These kinases are at the apex of signaling cascades that control cell growth, differentiation, and angiogenesis. The specific substitution pattern on the pyrimidine ring is critical for determining the selectivity and potency against different RTKs.

Heat Shock Protein (Hsp70) Regulation: Some 2,5′-thiodipyrimidines and related compounds have been shown to act as allosteric inhibitors of Heat Shock Protein 70 (Hsp70). nih.gov Hsp70 is a molecular chaperone involved in protein folding and stability, and its inhibition can lead to the degradation of client proteins, many of which are oncoproteins.

It is important to emphasize that without direct experimental evidence, the precise signaling pathways modulated by This compound remain speculative. The ultimate biological activity will depend on the specific interactions of the entire molecular structure with its cellular targets. Further detailed biochemical and cellular studies are required to definitively identify the protein targets and elucidate the exact mechanisms by which this compound exerts its effects.

Detailed Research Findings

As of the latest available data, there are no specific research findings detailing the modulation of cellular signaling pathways by This compound . The information presented here is based on the known activities of structurally analogous compounds.

Computational and Biophysical Characterization of 2 Tert Butyl 4 Piperidin 3 Yl Pyrimidine Analogs

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target.

Prediction of Ligand-Target Binding Conformations and Affinities

Currently, there are no published studies detailing the prediction of binding conformations or affinities for 2-Tert-butyl-4-(piperidin-3-yl)pyrimidine analogs with any specific biological target. Such a study would typically involve docking the compound into the active site of a relevant protein and calculating a scoring function to estimate the binding affinity. For other pyrimidine (B1678525) derivatives, docking studies have been performed to evaluate their potential against various targets, but this data is not transferable to the specific compound .

Identification of Key Interacting Residues

Without molecular docking studies, the key amino acid residues that would interact with this compound within a protein's binding pocket have not been identified. This analysis is crucial for understanding the molecular basis of a ligand's activity and for guiding further optimization.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time. These simulations are instrumental in assessing the stability of ligand-protein complexes.

Analysis of Ligand-Protein Complex Stability and Dynamics

There is no available data from MD simulations to assess the stability and dynamics of a complex formed between this compound and a protein target. Such an analysis would typically involve monitoring parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the course of the simulation. For instance, a stable binding is often indicated by a low and stable RMSD value for the ligand within the binding site. mdpi.com

Exploration of Conformational Changes Upon Binding

The conformational changes that a target protein might undergo upon binding to this compound have not been documented. MD simulations are a powerful tool to explore such induced-fit models of ligand binding, but the necessary research has not been published for this specific compound.

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to determine the electronic properties of molecules. mdpi.com These properties, including the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), are important for understanding a molecule's reactivity and interaction with biological targets.

No specific studies reporting the results of quantum chemical calculations for this compound were found. Therefore, data on its electronic properties, such as electrostatic potential, HOMO-LUMO gap, and dipole moment, are not available in the public domain.

Ligand-Based and Structure-Based Drug Design Approaches

Drug design strategies for pyrimidine-based compounds often employ a combination of ligand-based and structure-based methods to optimize their therapeutic potential. These approaches are crucial in identifying and refining novel drug candidates.

Pharmacophore Modeling

Pharmacophore modeling is a powerful ligand-based technique used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For pyrimidine derivatives, a pharmacophore model is typically developed using a set of molecules with known biological activity.

In a study on 2-phenylpyrimidine (B3000279) analogues as selective PDE4B inhibitors, a five-point pharmacophore model was successfully developed. mdpi.com This model, which included features like hydrogen bond donors, acceptors, and hydrophobic regions, yielded a statistically significant 3D-QSAR model with a high correlation coefficient, demonstrating its predictive power. mdpi.com Similarly, for a series of phenylaminopyrimidine-based BCR-ABL tyrosine kinase inhibitors, a seven-point pharmacophore model was generated, which proved valuable in designing new lead molecules with potent activity. wikipedia.org

For a hypothetical analysis of This compound , a pharmacophore model would likely include:

A hydrogen bond donor/acceptor feature from the piperidine (B6355638) nitrogen.

A hydrogen bond acceptor from the pyrimidine nitrogens.

A hydrophobic feature corresponding to the tert-butyl group.

The relative spatial arrangement of these features would be critical for its interaction with a target protein.

Table 1: Hypothetical Pharmacophore Features for this compound

| Feature Type | Moiety | Role in Binding |

| Hydrogen Bond Donor/Acceptor | Piperidine NH | Interaction with acidic residues |

| Hydrogen Bond Acceptor | Pyrimidine N1/N3 | Interaction with donor groups in the active site |

| Hydrophobic | Tert-butyl group | Van der Waals interactions in a hydrophobic pocket |

| Aromatic/Hydrophobic | Pyrimidine Ring | π-stacking or hydrophobic interactions |

Scaffold Hopping Strategies

Scaffold hopping is a medicinal chemistry strategy that involves replacing the core molecular framework (scaffold) of a known active compound with a different, often isosteric, scaffold to discover new compounds with similar biological activity but potentially improved properties such as potency, selectivity, or pharmacokinetics.

For pyrimidine-containing compounds, scaffold hopping has been effectively used. For instance, a shape-based scaffold hopping approach was employed to convert a pyrimidine core into a pyrazole (B372694) core, leading to inhibitors of Dual Leucine Zipper Kinase (DLK) with improved physicochemical properties and brain penetrance. researchgate.net Another study reported a scaffold hopping strategy to generate new aryl 2-amino pyrimidine analogs as inhibitors of MRSA biofilm formation. google.com This approach, which replaced a 2-aminoimidazole with a 2-aminopyrimidine, successfully yielded compounds with the desired biological activity. google.com

Starting from This compound , a scaffold hopping strategy could involve replacing the pyrimidine ring with other heterocycles like pyridine (B92270), triazine, or a fused bicyclic system, while retaining the key pharmacophoric elements of the tert-butyl and piperidinyl substituents. The goal would be to explore new chemical space and identify novel intellectual property.

Computational Prediction of Biological Activity and Selectivity

Computational methods are instrumental in predicting the biological activity and selectivity of novel compounds before their synthesis, thereby saving time and resources. Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique in this domain.

QSAR studies on various pyrimidine derivatives have been reported. For example, a QSAR analysis of 2-(4-methylsulphonylphenyl)pyrimidine derivatives as COX-2 inhibitors highlighted the importance of descriptors related to atomic properties like electronegativity and polarizability in explaining their inhibitory activity. mdpi.com In another instance, 3D-QSAR models (CoMFA and CoMSIA) were developed for a series of thieno-pyrimidine derivatives, which helped in identifying the key structural features for their inhibitory activities against triple-negative breast cancer. mdpi.com

For This compound and its analogs, a QSAR model could be built if a dataset of compounds with measured biological activities were available. Such a model would correlate molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with their activity, providing insights into the structure-activity relationship and guiding the design of more potent and selective analogs. Molecular docking studies would further complement this by predicting the binding mode and affinity of the compounds within the active site of a target protein. nih.gov

Future Directions in Research

Discovery of Novel Biological Targets for Pyrimidine-Piperidine Scaffolds

A primary avenue for future research lies in the identification of new biological targets for compounds based on the pyrimidine-piperidine framework. The versatility of this scaffold is evident in the diverse range of targets already identified for its derivatives. For instance, different pyrimidine-piperidine and related structures have been shown to interact with targets such as PI3Kδ, a key enzyme in hematologic tumors, and PIM-1 kinase, another important target in cancer therapy. tandfonline.comrsc.org Furthermore, derivatives have been developed as dual-target ligands for the μ-opioid and TRPV1 receptors for pain management and as inhibitors of Cathepsin K for the treatment of osteoporosis. nih.govmdpi.com

The established success in targeting kinases, proteases, and receptors suggests that screening of pyrimidine-piperidine libraries against a wider array of biological targets could be highly fruitful. nih.govnih.gov Future efforts will likely focus on orphan receptors and newly identified proteins implicated in disease pathways. The structural flexibility of the scaffold allows for fine-tuning to achieve high affinity and selectivity for these novel targets.

Table 1: Exemplary Biological Targets of Pyrimidine (B1678525) & Piperidine (B6355638) Derivatives This table is interactive. You can sort and filter the data.

| Scaffold Class | Biological Target | Therapeutic Area | Reference |

|---|---|---|---|

| Pyrimidine-Piperazine Urea | μ-opioid receptor (MOR) & TRPV1 | Pain Management | nih.gov |

| Tri-substituted Pyrimidine | BMP2/SMAD1 Pathway | Bone Anabolism | nih.gov |

| Piperidine-carboxamide | Cathepsin K | Osteoporosis | mdpi.com |

| Pyrido[3,2-d]pyrimidine (B1256433) | PI3Kδ | Hematologic Tumors | tandfonline.com |

| Pyrido[2,3-d]pyrimidine (B1209978) | PIM-1 Kinase | Cancer | rsc.org |

| Piperidine-based | HIV-1 Protease | HIV/AIDS | nih.gov |

| Pyrazole (B372694)/Pyrimidine-based | Heat Shock Protein 90 (HSP90) | Cancer | mdpi.com |

Advanced Synthetic Methodologies for Chemical Space Exploration

The exploration of the chemical space around the 2-Tert-butyl-4-(piperidin-3-yl)pyrimidine core is contingent on the development of advanced synthetic methodologies. Traditional methods are being supplemented and replaced by more efficient and versatile techniques that allow for the rapid generation of diverse compound libraries. researchgate.net

Recent advancements include:

Domino Reactions: These one-pot reactions allow for the construction of complex piperidine rings from simpler starting materials, increasing efficiency and reducing waste. researchgate.net

Catalytic C-H Amination: Copper-catalyzed intramolecular C-H amination provides a direct and selective method for forming the piperidine ring, a process that is often challenging. acs.org

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for the synthesis of pyrimidine derivatives. researchgate.net

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enabling safer, more scalable, and often higher-yielding syntheses.

Diversity-Oriented Synthesis: This strategy aims to create structurally diverse and complex molecules from simple starting materials, which is ideal for building libraries to screen for new biological activities. nih.gov

These methods will enable chemists to systematically modify the pyrimidine-piperidine scaffold, exploring a wider range of substituents and stereochemical configurations to optimize biological activity and physicochemical properties. nih.govnih.gov

Elucidation of Undiscovered Molecular Mechanisms

Beyond identifying what proteins these compounds bind to, a critical future direction is understanding how they exert their effects at a molecular level. While a compound might be known to inhibit an enzyme, the downstream consequences of this inhibition are often complex and not fully understood.

For example, a pyrimidine derivative that promotes bone formation was found to do so by upregulating specific osteogenic genes through the BMP2/SMAD1 signaling pathway. nih.gov Another study on a dual-target compound revealed its analgesic effect was due to both TRPV1 antagonism and MOR activation. nih.gov Future research will employ sophisticated techniques like transcriptomics, proteomics, and metabolomics to map the intricate cellular pathways modulated by pyrimidine-piperidine compounds. This will not only reveal undiscovered mechanisms but also help in predicting potential side effects and identifying patient populations who are most likely to respond to a given therapy.

Application of Advanced Computational Techniques in Rational Design

Computational chemistry is becoming an indispensable tool in modern drug discovery, moving from a supporting role to a predictive and guiding force. wiley.com For pyrimidine-piperidine scaffolds, these techniques are crucial for navigating the vast chemical space and prioritizing synthetic efforts.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models can identify the key molecular features that correlate with biological activity, guiding the design of more potent compounds. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein, providing insights into the specific interactions that confer affinity and selectivity. nih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the ligand-protein complex over time, offering a more realistic view of the binding event and helping to validate docking poses. nih.gov

Artificial Intelligence and Machine Learning (AI/ML): AI algorithms can be trained on existing data to predict the activity of virtual compounds, screen massive virtual libraries, and even propose novel molecular structures. wiley.com

These computational methods allow researchers to design molecules with improved potency and selectivity in a more efficient manner than relying on traditional trial-and-error synthesis and screening. nih.govresearchgate.net

Table 2: Computational Techniques in Pyrimidine-Piperidine Research This table is interactive. You can sort and filter the data.

| Technique | Application | Outcome | Reference |

|---|---|---|---|

| 2D-QSAR | Predict IC50 values of novel derivatives | Identification of key descriptors for activity | nih.gov |

| Molecular Docking | Predict binding poses in enzyme active sites | Understanding key H-bond and hydrophobic interactions | mdpi.comnih.govnih.gov |

| Molecular Dynamics | Validate docking results and assess complex stability | Confirmation of stable binding modes | nih.gov |

| DFT Calculations | Characterize electronic behavior of derivatives | Insight into charge distribution and reactivity | nih.gov |

Development as Chemical Probes for Biological Systems

A potent and selective inhibitor can be a powerful tool for basic biological research. Compounds derived from the pyrimidine-piperidine scaffold that exhibit high selectivity for a particular target can be developed into chemical probes. These probes are instrumental in dissecting the function of a specific protein within a complex biological system without the need for genetic manipulation.

For example, a highly selective PI3Kδ inhibitor derived from a pyridopyrimidine scaffold could be used to study the specific roles of this enzyme in immune cell signaling, completely independent of its therapeutic application. tandfonline.com The development of such probes requires rigorous characterization of their selectivity profile and a deep understanding of their mechanism of action. Future work will focus on creating a toolbox of chemical probes based on the pyrimidine-piperidine scaffold, each tailored to a specific biological target, thereby accelerating our understanding of fundamental biology.

Q & A

Basic Question: What synthetic methodologies are recommended for preparing 2-Tert-butyl-4-(piperidin-3-yl)pyrimidine, and how can reaction yields be optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions, such as coupling pyrimidine derivatives with functionalized piperidine intermediates. For example, tert-butyl-protected piperidine precursors (e.g., tert-butyl 4-amino-piperidine-1-carboxylate) can undergo nucleophilic substitution or cross-coupling reactions with halogenated pyrimidines . Key steps include:

- Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate intermediates.

- Yield Optimization: Adjust stoichiometric ratios (e.g., 1.2 equivalents of pyrimidine halide to piperidine nucleophile) and employ catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura couplings .

- Safety: Conduct reactions under inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .

Advanced Question: How can researchers resolve contradictions in reported biological activities of this compound across studies (e.g., antiviral vs. neuroprotective effects)?

Methodological Answer:

Discrepancies often arise from variations in assay conditions or target specificity. To address this:

- Control Variables: Standardize cell lines (e.g., HEK293 vs. SH-SY5Y), incubation times, and concentrations (IC₅₀ values may vary by 10–100 µM depending on the model) .

- Mechanistic Profiling: Use kinase inhibition assays (e.g., ADP-Glo™) or receptor-binding studies (radioligand displacement) to confirm target engagement .

- Data Triangulation: Cross-validate results with orthogonal techniques (e.g., CRISPR knockdown of suspected targets) .

Basic Question: Which analytical techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR verify tert-butyl (δ ~1.4 ppm) and piperidine (δ ~2.5–3.5 ppm) moieties. Pyrimidine protons appear as distinct doublets (δ ~8.0–8.5 ppm) .

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (expected [M+H]⁺: ~262.2 g/mol) .

- HPLC-Purity: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity .

Advanced Question: What strategies enhance the metabolic stability of this compound in preclinical drug development?

Methodological Answer:

- Structural Modifications: Introduce electron-withdrawing groups (e.g., fluorine) to reduce CYP450-mediated oxidation. The tert-butyl group itself provides steric hindrance against enzymatic degradation .

- Prodrug Design: Mask polar groups (e.g., amine in piperidine) with acetyl or carbamate protections to improve plasma stability .

- In Vitro Assays: Use liver microsomes or hepatocyte models to quantify half-life (t₁/₂) and identify metabolic hotspots .

Basic Question: What critical safety protocols are required when handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods for synthesis steps involving volatile solvents (e.g., dichloromethane) .

- Spill Management: Neutralize spills with inert absorbents (vermiculite) and dispose as hazardous waste (UN No. 3259) .

Advanced Question: How can computational modeling predict the binding affinity of this compound with enzyme targets (e.g., kinases)?

Methodological Answer:

- Docking Simulations: Use Schrödinger Suite or AutoDock Vina to model interactions with ATP-binding pockets. Focus on hydrogen bonds between pyrimidine N1 and kinase hinge regions .

- MD Simulations: Run 100-ns molecular dynamics trajectories to assess stability of ligand-receptor complexes (RMSD < 2.0 Å indicates strong binding) .

- Free Energy Calculations: Apply MM-GBSA to estimate ΔG binding energies (values < −50 kcal/mol suggest high affinity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.